![molecular formula C19H23N3O B4923486 [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4923486.png)
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone: is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Attachment of the Dimethylaniline Moiety: The dimethylaniline group is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in various substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer and neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects such as the suppression of tumor growth or the modulation of neurotransmitter levels.
Comparison with Similar Compounds
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-4-ylmethanone
Uniqueness: The unique structural features of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone, such as the specific positioning of the dimethylaniline and pyridine moieties, contribute to its distinct pharmacological profile. This compound exhibits higher specificity and potency in enzyme inhibition compared to its analogs.
Properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-7-8-17(11-15(14)2)21-18-6-4-10-22(13-18)19(23)16-5-3-9-20-12-16/h3,5,7-9,11-12,18,21H,4,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCWQHIVAZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
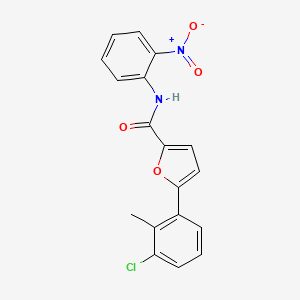
![(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4923419.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
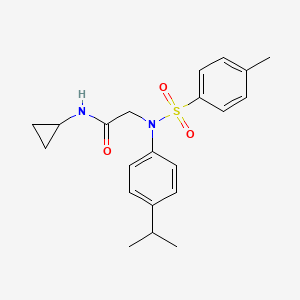
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![Methyl 4-[4-chloro-1-(4-ethylphenyl)-2,5-dioxopyrrol-3-yl]oxybenzoate](/img/structure/B4923450.png)
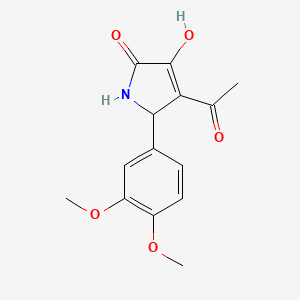
![dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate](/img/structure/B4923464.png)
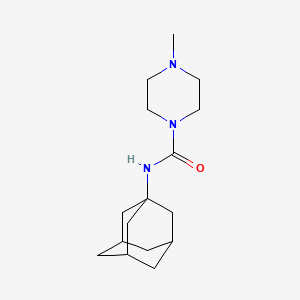
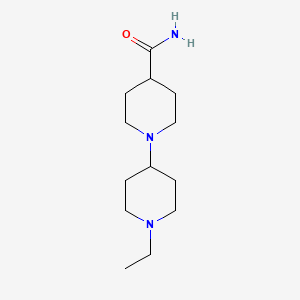
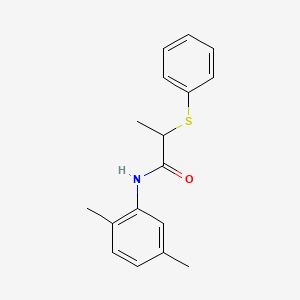
![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)
